molecular formula C5H12ClN B1286633 Ethyl(prop-2-en-1-yl)amine hydrochloride CAS No. 61278-97-5

Ethyl(prop-2-en-1-yl)amine hydrochloride

Cat. No. B1286633
CAS RN: 61278-97-5
M. Wt: 121.61 g/mol
InChI Key: GBYPJILXPFIYJH-UHFFFAOYSA-N
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Description

Ethyl(prop-2-en-1-yl)amine hydrochloride, commonly referred to as EPHA, is an organic compound that is widely used in scientific research. It is a colorless, water-soluble, and highly volatile compound that has a variety of applications in the laboratory. EPHA is used as a reagent in organic synthesis, a catalyst in chemical reactions, and a reactant in biochemical processes. In addition, EPHA is an important component of many pharmaceuticals and drugs. The purpose of

Scientific Research Applications

Life Science Research

In the realm of life sciences, Ethyl(prop-2-en-1-yl)amine hydrochloride is utilized for biochemical studies involving amine reactivity. Its properties make it suitable for use in molecular biology protocols, particularly in the synthesis of more complex compounds that can be used as intermediates in the development of pharmaceuticals .

Material Science

Within material science, this compound serves as a precursor in the synthesis of polymers and resins. Its amine group can react with carboxylic acids or anhydrides to form amide bonds, which are integral to creating new polymeric materials with potential applications in biodegradable plastics, coatings, and adhesives .

Chemical Synthesis

Ethyl(prop-2-en-1-yl)amine hydrochloride plays a crucial role in organic synthesis. It acts as a building block for the production of various organic compounds. Its ability to participate in reactions such as alkylation and acylation makes it a valuable reagent in the synthesis of pharmaceuticals and agrochemicals .

Chromatography

In chromatographic techniques, this compound can be used as a standard or reference material. Due to its well-defined properties, such as melting point and purity, it helps in calibrating equipment and ensuring the accuracy of chromatographic analyses .

Analytical Research

Analytical research laboratories may employ Ethyl(prop-2-en-1-yl)amine hydrochloride as a reagent in chemical assays. Its reactivity with various chemical groups allows for its use in quantitative and qualitative analysis, aiding in the detection and measurement of other substances .

properties

IUPAC Name

N-ethylprop-2-en-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N.ClH/c1-3-5-6-4-2;/h3,6H,1,4-5H2,2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBYPJILXPFIYJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC=C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80603391
Record name N-Ethylprop-2-en-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80603391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl(prop-2-en-1-yl)amine hydrochloride

CAS RN

61278-97-5
Record name N-Ethylprop-2-en-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80603391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl(prop-2-en-1-yl)amine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

At 10° C. 28.9 g allyl-ethyl-carbamic acid tert-butyl ester (156 mmol) are dissolved in 200 ml 4N HCl in dioxane and slowly warmed to room temperature. When the development of gas has ceased the mixture is warmed at 30° C. for 1 h. The mixture is concentrated under reduced pressure and crystallized from EtOH/TBME to yield the hydrochloric acid salt of allyl ethyl amine as white plates.
Quantity
28.9 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

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